molecular formula C3H4BrN3 B11786750 1-bromo-1H-pyrazol-5-amine

1-bromo-1H-pyrazol-5-amine

Cat. No.: B11786750
M. Wt: 161.99 g/mol
InChI Key: NKFNMTLAXJRZGH-UHFFFAOYSA-N
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Description

1-Bromo-1H-pyrazol-5-amine (CAS 1823380-61-5) is a versatile brominated aminopyrazole building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 3 H 4 BrN 3 , and it has a molecular weight of 161.99 g/mol . The bromine substituent at the 1-position of the pyrazole ring makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical space. The primary research value of this compound lies in its role as a key intermediate in the synthesis of biologically active molecules. Specifically, derivatives of 5-bromo-1H-pyrazol-3-amine are recognized as critical intermediates for the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are a prominent class of investigational antitumor agents due to their ability to disrupt cell growth and sugar metabolism in cancer cells . Furthermore, structural analogues have been investigated as potential antidepressants, demonstrating significant activity in pharmacological models , and as covalent pan-FGFR inhibitors for the treatment of various cancers . The 5-amino group provides a handle for further derivatization, allowing researchers to create a diverse array of amides, ureas, and other derivatives for structure-activity relationship (SAR) studies. Handling and Safety: This compound is classified as a Dangerous Good for transport. It carries the GHS Signal Word "Danger" and the Hazard Statement H314, indicating that it causes severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

IUPAC Name

2-bromopyrazol-3-amine

InChI

InChI=1S/C3H4BrN3/c4-7-3(5)1-2-6-7/h1-2H,5H2

InChI Key

NKFNMTLAXJRZGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)Br)N

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 1h Pyrazol 5 Amine and Its Derivatives

Introduction of Bromine Substituents onto 1H-Pyrazol-5-amine Systems

The introduction of bromine can be achieved at various positions on the 1H-pyrazol-5-amine scaffold, either on the heterocyclic ring itself or on substituents attached to it. The choice of brominating agent and reaction conditions dictates the regiochemical outcome.

The pyrazole (B372694) ring is electron-rich and susceptible to electrophilic substitution. The C-4 position of the 1H-pyrazol-5-amine system is particularly activated and can be regioselectively brominated. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), provides an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.netbeilstein-archives.org The reaction typically proceeds at room temperature under mild conditions. researchgate.netbeilstein-archives.org For instance, treating 3-aryl-1H-pyrazol-5-amines with NBS in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the selective formation of the 4-bromo derivative. beilstein-archives.org This transformation is efficient and demonstrates a broad substrate scope, even allowing for gram-scale synthesis. beilstein-archives.org

The general scheme for the C-4 bromination of a protected 3-aryl-1H-pyrazol-5-amine is depicted below.

Table 1: Regioselective C-4 Bromination of 3-Aryl-1H-pyrazol-5-amine Derivatives

Starting MaterialReagentSolventConditionsProductYieldReference
3-phenyl-1-tosyl-1H-pyrazol-5-amineNBSDMSORoom Temp, 6h4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine90% beilstein-archives.org
3-phenyl-1-tosyl-1H-pyrazol-5-amineNBSn-hexaneRoom Temp, 3h4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine65% beilstein-archives.org
3-Aryl-1H-pyrazol-5-aminesNBSCCl₄ or H₂OMild4-Bromo-3-aryl-1H-pyrazol-5-aminesExcellent researchgate.net
1-phenyl-3-(p-tolyl)-1H-pyrazol-5-amineN/AN/AN/A4-bromo-1-phenyl-3-(p-tolyl)-1H-pyrazol-5-amineN/A nih.gov

The synthesis of N-brominated pyrazol-5-amine derivatives is less common compared to C-bromination. The nucleophilicity of the ring carbons, particularly C-4, generally favors electrophilic attack at the carbon positions. While N-halosuccinimides are standard reagents for bromination, reaction conditions are typically optimized to achieve C-H functionalization. researchgate.netbeilstein-archives.org Under specific circumstances, such as with different substrates or catalytic systems, N-bromination might occur, but the literature predominantly focuses on the highly efficient and regioselective C-4 bromination pathway for this class of compounds.

An alternative strategy to obtain brominated pyrazole derivatives involves constructing the pyrazole ring using a brominated starting material. The most common approach is the condensation of a β-ketonitrile with a substituted hydrazine (B178648), such as (4-bromophenyl)hydrazine. nih.govnih.gov This method directly installs the brominated moiety at the N-1 position of the pyrazole ring. This synthetic route is highly versatile and allows for the preparation of a diverse range of N-1-aryl-substituted 5-aminopyrazoles with bromine atoms on the N-aryl substituent. nih.govrsc.orgacs.org

Table 2: Examples of N-1 Bromophenyl Substituted 1H-Pyrazol-5-amines

Compound NameMolecular FormulaKey FeaturesReference
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amineC₁₅H₁₂BrN₃Bromophenyl group at C-3 position nih.gov
4-(5-amino-1-(4-bromophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diolC₂₂H₁₈BrN₃O₂Bromophenyl group at N-1 and tolyl at C-3 nih.gov
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₆H₁₁BrN₄Bromophenyl group at C-3 and cyano at C-4 rsc.org
5,10-Bis(4-bromophenyl)-1,3,7,9-tetramethyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] Current time information in Bangalore, IN.chim.itnaphthyridineC₂₆H₂₀Br₂N₆Fused pyrazole system with bromophenyl groups acs.org

N-Bromosuccinimide (NBS) is the most widely employed reagent for the bromination of pyrazol-5-amines due to its stability, low cost, and ease of handling. researchgate.netnih.gov It serves as an electrophilic bromine source ("Br+") for substitution onto the electron-rich pyrazole ring. rsc.org

The choice of solvent can significantly influence the reaction's efficiency. Dimethyl sulfoxide (DMSO) has been shown to play a dual role as both a solvent and a catalyst in the halogenation process. beilstein-archives.orgchim.it Mechanistic studies suggest that DMSO can activate the N-halosuccinimide, enhancing the electrophilicity of the bromine atom and facilitating the C-H functionalization. beilstein-archives.org This catalytic effect allows the reaction to proceed smoothly under mild conditions, often at room temperature. beilstein-archives.org Other solvents like carbon tetrachloride, chloroform, and even water have also been used for the bromination of pyrazoles with NBS. researchgate.net

More recently, modern catalytic methods have been developed, such as visible-light photoredox catalysis using organic dyes like erythrosine B. This approach activates NBS under mild conditions, leading to clean and highly regioselective bromination of various heteroarenes, including pyrazoles, with reduced reaction times. nih.gov

General Synthetic Routes to the 1H-Pyrazol-5-amine Core

The foundational 1H-pyrazol-5-amine scaffold is synthesized through well-established cyclocondensation reactions. The availability of this core structure is crucial for the subsequent synthesis of its brominated derivatives.

The most versatile and widely utilized method for the synthesis of 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazine or its derivatives. beilstein-journals.orgbeilstein-journals.org This reaction proceeds smoothly and provides direct access to the 5-aminopyrazole structure. chim.itbeilstein-journals.org

The mechanism involves an initial nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group. beilstein-journals.org Subsequent tautomerization yields the stable aromatic 5-aminopyrazole ring. chim.it This method's robustness allows for the use of various substituted hydrazines (e.g., arylhydrazines, alkylhydrazines) to generate N-1 substituted pyrazoles. chim.itbeilstein-journals.org

Cyclization Methods

Cyclization reactions represent the most classical and versatile approach to the pyrazole nucleus. These methods typically involve the condensation of a 1,3-dielectrophilic precursor with a hydrazine-based reagent.

One of the most prominent methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. nih.gov Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yielding the 5-aminopyrazole ring system. nih.govchim.it A wide array of substituted 5-aminopyrazoles can be accessed through this pathway by employing variously substituted β-ketonitriles and hydrazines. nih.gov For instance, the reaction can be optimized by neutralizing the basicity of the reaction mixture, which is necessary for the initial Claisen condensation to form the β-ketonitrile, before the addition of hydrazine. chim.it

Another significant cyclization route utilizes hydrazonoyl halides as the starting material. These compounds react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like ethanolic sodium ethoxide, to produce substituted 5-aminopyrazoles. nih.govbeilstein-journals.orgbeilstein-journals.org This method provides a reliable pathway to various 5-aminopyrazole derivatives. nih.gov

Starting MaterialsReagentsProduct TypeReference(s)
β-KetonitrilesHydrazines5-Aminopyrazoles nih.govbeilstein-journals.orgchim.it
Hydrazonoyl HalidesActive Methylene Compounds (e.g., malononitrile)Substituted 5-Aminopyrazoles nih.govbeilstein-journals.orgbeilstein-journals.org

Multi-component Reactions

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of 5-aminopyrazole derivatives, several MCRs have been developed.

An iodine-catalyzed one-pot, three-component reaction has been reported for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. This reaction involves the combination of benzoylacetonitrile (B15868) derivatives, arylhydrazines, and diorganyl diselenides in refluxing acetonitrile (B52724). nih.gov This method demonstrates good functional group tolerance and provides good to excellent yields of the desired products. nih.gov

Furthermore, MCRs involving 5-aminopyrazoles, dimedone (a cyclic 1,3-diketone), and various aldehydes have been explored to generate fused pyrazole systems like pyrazolo[3,4-b]quinolin-5-ones and pyrazolo[5,1-b]quinazolin-8-ones. beilstein-journals.orgacs.orgpublish.csiro.au The regioselectivity of these reactions can often be controlled by adjusting the reaction conditions, such as temperature, solvent, and the use of microwave irradiation or sonication. beilstein-journals.orgacs.org A green synthesis approach for 5-amino-1H-pyrazole-4-carbonitriles has also been developed using a modified layered double hydroxide (B78521) (LDH) catalyst, which facilitates the reaction of a phenyl hydrazine, a benzaldehyde (B42025) derivative, and malononitrile. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference(s)
Iodine-Catalyzed MCRBenzoylacetonitriles, Arylhydrazines, Diorganyl DiselenidesI₂, MeCN, reflux5-Amino-4-(arylselanyl)-1H-pyrazoles nih.gov
Cyclocondensation MCR5-Aminopyrazoles, Dimedone, AldehydesVarious (e.g., microwave, sonication)Fused Pyrazoloquinolones/quinazolinones beilstein-journals.orgacs.orgpublish.csiro.au
Green Synthesis MCRPhenyl Hydrazine, Benzaldehyde Derivatives, MalononitrileModified LDH catalyst, 55 °C5-Amino-1H-pyrazole-4-carbonitriles rsc.org

Post-Synthetic Functionalization for 1-Bromo-1H-Pyrazol-5-amine Derivatives

To arrive at the target compound, this compound, functionalization of a pre-formed pyrazole ring is a key strategy. This can involve the introduction of the amino group or the bromine atom, as well as substitution on the pyrazole nitrogen.

Strategies for Introducing the Amino Group

In the context of synthesizing 5-aminopyrazoles, the amino group is typically not introduced via post-synthetic functionalization. Instead, it is incorporated during the initial ring-forming cyclization reaction. nih.govchim.it The most common methods, such as the reaction of β-ketonitriles with hydrazines or the reaction of hydrazonoyl halides with active methylene nitriles, inherently lead to the formation of a 5-aminopyrazole core. nih.govarkat-usa.org The nitrile group in the starting material serves as the precursor to the amino group at the 5-position of the resulting pyrazole ring. nih.gov

N-Substitution Reactions on the Pyrazole Ring

The N-substitution of the pyrazole ring is a common post-synthetic modification to generate a diverse range of derivatives. This can be achieved through various reactions, often targeting the N1 position of the pyrazole ring. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine has been synthesized and subsequently reacted with various substituted aromatic acid chlorides in the presence of triethylamine (B128534) to yield a series of N-substituted carboxamides. tandfonline.com

Furthermore, the arylation of 1-substituted-5-aminopyrazoles with electrophilic hetaryl halides has been demonstrated as a viable method for N-functionalization. scirp.org These reactions are typically catalyzed by transition metals, such as palladium or copper, and allow for the introduction of various aryl or heteroaryl groups onto the pyrazole nitrogen. chim.it While direct bromination of the N-H position of a pyrazole can be challenging, a patent describes a synthetic route involving the bromination of a pyrazole ring, followed by other transformations, to produce a 3-bromo-1H-pyrazole derivative. google.com This suggests that direct bromination of the pyrazole ring is a feasible step, which could potentially be applied to the N1 position under specific conditions, although direct N-bromination is less common than N-alkylation or N-arylation.

Reaction TypeSubstrateReagentsProductReference(s)
N-Acylation1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineSubstituted Aromatic Acid Chlorides, TriethylamineN-Aroyl-1H-pyrazol-5-amine Derivatives tandfonline.com
N-Arylation1-Substituted-5-aminopyrazolesElectrophilic Hetaryl HalidesN-Hetaryl-5-aminopyrazoles scirp.org
Bromination3-Amino-5-methylpyrazoleBrominating Agent3-Methyl-5-bromopyrazole google.com

Chemical Reactivity and Transformation Studies of 1 Bromo 1h Pyrazol 5 Amine and Analogous Systems

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in aminopyrazole systems is generally electron-rich, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituents.

Halogenation Processes (beyond initial bromine introduction)

Further halogenation of brominated aminopyrazoles and their derivatives is a key method for creating highly functionalized intermediates. The C-4 position of the pyrazole ring is particularly susceptible to electrophilic halogenation due to activation by the C-5 amino group.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS) as accessible and safe halogenating agents. beilstein-archives.org Reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) proceed at room temperature, providing an efficient, metal-free route to 4-halo-5-aminopyrazole derivatives in moderate to excellent yields. beilstein-archives.org Studies indicate that dimethyl sulfoxide (B87167) (DMSO) can play a dual role as both a solvent and a catalyst in these transformations. beilstein-archives.org

Another powerful method involves the oxidative halogenation of pyrazolo[1,5-a]pyrimidines, which are synthesized in situ from the cyclocondensation of aminopyrazoles and 1,3-biselectrophilic reagents like enaminones. acs.orgnih.govacs.org A one-pot, three-component reaction using an aminopyrazole, an enaminone, and a sodium halide (NaX, where X = I, Br, or Cl) in the presence of potassium persulfate (K₂S₂O₈) as an oxidant yields 3-halo-pyrazolo[1,5-a]pyrimidines. acs.orgnih.govacs.org This tandem cyclization/halogenation process is environmentally benign, often using water as a solvent, and demonstrates wide functional group tolerance. nih.govnih.gov

Table 1: Halogenation of Aminopyrazole Derivatives

SubstrateReagentSolventConditionsProductYieldReference
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNBSDMSORoom Temp, 3h4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine98% beilstein-archives.org
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNISDMSORoom Temp, 3h4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine96% beilstein-archives.org
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNCSDMSORoom Temp, 3h4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine72% beilstein-archives.org
5-Methyl-1H-pyrazol-3-amine & (E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaI, K₂S₂O₈H₂O80 °C, 2h3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine89% acs.org
5-Methyl-1H-pyrazol-3-amine & (E)-3-(dimethylamino)-1-phenylprop-2-en-1-oneNaBr, K₂S₂O₈H₂O80 °C, 12h3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine81% acs.org

C-Arylation Reactions (e.g., laccase-mediated)

C-C bond formation via C-arylation at the electron-rich C-4 position of 5-aminopyrazoles provides a direct route to complex derivatives. A novel and green approach utilizes a laccase-mediated system for the chemoselective C-4 arylation. plos.orgnih.gov This enzymatic method involves the laccase-catalyzed oxidation of catechols to reactive ortho-quinone intermediates. plos.orgresearchgate.net These intermediates are then attacked by the nucleophilic C-4 position of the 5-aminopyrazole. plos.orgresearchgate.net

This strategy is highly effective and operates under very mild conditions (e.g., citrate (B86180) buffer at pH 4.5), avoiding the need for protecting the amine group or pre-halogenating the pyrazole ring. plos.orgnih.gov The methodology has been successfully applied to various 5-aminopyrazoles, including a bromo-substituted analog, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, to produce C-4 arylated products with moderate to good efficiencies. plos.orgnih.gov

Table 2: Laccase-Mediated C-4 Arylation of 5-Aminopyrazoles with Catechol

5-Aminopyrazole SubstrateProductYieldReference
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine4-(5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)benzene-1,2-diol62% nih.gov
1-Phenyl-3-(p-tolyl)-1H-pyrazol-5-amine4-(5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol83% plos.org
1-(4-Bromophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine4-(5-amino-1-(4-bromophenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol42% nih.gov
1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-5-amine4-(5-amino-1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)benzene-1,2-diol94% nih.gov

Nucleophilic Reactions

The 1-bromo-1H-pyrazol-5-amine scaffold possesses two primary sites for nucleophilic reactions: the amino group and the brominated pyrazole ring.

Transformations of the Amino Group (e.g., reductive amination, acylation)

The primary amino group at the C-5 position is a versatile handle for introducing a wide range of functionalities through standard transformations. nih.govchemicalbook.com

Acylation: The amino group readily undergoes acylation with acid chlorides to form the corresponding amides. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine reacts with various substituted aromatic acid chlorides in the presence of a base like triethylamine (B128534) to yield N-pyrazolyl carboxamides. tandfonline.com This reaction is a common strategy for building molecular complexity. tandfonline.com

Reductive Amination: One-pot reductive amination provides an efficient route to N-alkylated aminopyrazoles. This transformation proceeds via the in-situ formation of an N-(5-pyrazolyl)imine intermediate from the condensation of a 5-aminopyrazole with an aldehyde (e.g., p-methoxybenzaldehyde), followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This method is operationally simple and avoids the isolation of the imine intermediate. mdpi.com

Cyclocondensation: The nucleophilicity of the C-5 amino group is fundamental to the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org The reaction involves a cyclocondensation between a 5-aminopyrazole and a 1,3-dielectrophilic species, such as a β-enaminone or chalcone. acs.orgnih.gov This transformation is a cornerstone in the synthesis of a wide array of biologically active molecules. rsc.org

Nucleophilic Aromatic Substitution on Brominated Pyrazole Rings

While the π-excessive nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution (SNAг), the presence of the bromine atom provides a handle for such reactions, particularly through transition-metal-catalyzed cross-coupling. encyclopedia.pub

Direct SₙAr is challenging but can be achieved if the pyrazole ring is sufficiently activated by strong electron-withdrawing groups. encyclopedia.pub However, a more common and versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Brominated pyrazoles are effective substrates for these reactions, often superior to their iodo- and chloro-counterparts due to a reduced tendency for dehalogenation side reactions. researchgate.net

The Suzuki-Miyaura reaction of 4-bromo aminopyrazoles with various aryl, heteroaryl, and styryl boronic acids has been developed, allowing for the synthesis of complex C-4 arylated pyrazoles. researchgate.net Similarly, the bromine atom at other positions, such as in 1-(2-bromobenzyl)-3-methyl-1H-pyrazol-5-amine, can participate in palladium-catalyzed couplings with boronic acids to achieve C-C bond formation.

Oxidative Transformations

The amino group of pyrazol-5-amines makes them susceptible to oxidative reactions, leading to novel dimeric structures. A key transformation is the oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.govacs.org

One protocol involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of molecular iodine. nih.govacs.org This reaction is proposed to proceed via a single-electron oxidation of the pyrazol-5-amine to a radical cation, which then undergoes further transformation and coupling to yield iodo-substituted azopyrroles. nih.govacs.org

Alternatively, a copper-catalyzed oxidative coupling provides a direct route to azopyrrole derivatives without iodination. nih.govacs.orgacs.org The reaction of a pyrazol-5-amine with a catalytic amount of a copper(I) salt, such as CuI, and a ligand like 1,10-phenanthroline (B135089), under aerobic conditions or with an oxidant like TBHP, efficiently yields the corresponding azo compound. nih.govacs.orgacs.org The choice of the catalytic system allows for selective formation of either iodo-substituted or non-iodinated azo compounds. nih.gov

Table 3: Oxidative Coupling of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Catalyst/Reagent SystemOxidantSolventProduct TypeYieldReference
I₂TBHPDCMIodo-substituted Azopyrrole85% nih.gov
CuI / 1,10-phenanthrolineTBHP (aq)DCMAzopyrrole56% nih.govacs.org

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

A novel and efficient strategy for the synthesis of highly functionalized heteroaromatic azo compounds involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.orgacs.org This method offers a selective pathway to azopyrrole derivatives through two distinct catalytic systems. nih.govacs.orgacs.org

One approach accomplishes the simultaneous installation of a C-I and an N-N bond through a process of iodination and oxidation. nih.govacs.orgacs.org In this reaction, a single-electron oxidation of the pyrazol-5-amine, mediated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine (I₂), generates a radical cation. acs.orgacs.org This intermediate then reacts with molecular iodine to form an iodo-substituted imine cation, which subsequently tautomerizes to an iodo-substituted enamine. acs.orgacs.org Further oxidation and coupling lead to the formation of iodo-substituted azopyrroles. nih.govacs.orgacs.org

A second, complementary method utilizes a copper-catalyzed oxidative coupling process. nih.govacs.orgacs.org This reaction directly converts pyrazol-5-amines into azopyrroles. nih.govacs.org Optimization studies have shown that a combination of a copper(I) source, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline in a suitable solvent provides the desired azo compounds. acs.orgacs.org The reaction proceeds under aerobic conditions, highlighting its potential for greener synthetic applications. acs.orgmdpi.commdpi.com

The scope of this transformation has been explored with various substituted pyrazol-5-amines, demonstrating its utility in generating a diverse library of heteroaryl azo compounds. nih.govacs.org However, the reactivity can be influenced by the substituents on the pyrazole ring, with some derivatives showing lower yields. nih.govacs.org

Table 1: Oxidative Dehydrogenative Coupling of Pyrazol-5-amines to Azopyrroles

Entry Pyrazol-5-amine Substrate Catalyst System Oxidant Solvent Product Yield (%) Reference
1 3-methyl-1-phenyl-1H-pyrazol-5-amine I₂ TBHP EtOH Iodo-substituted azopyrrole - nih.gov, acs.org
2 3-methyl-1-phenyl-1H-pyrazol-5-amine CuI / 1,10-phenanthroline Air CH₂Cl₂ Azopyrrole 56 acs.org, acs.org
3 Various substituted pyrazol-5-amines Cu(OAc)₂ BPO / K₂S₂O₈ Toluene Pyrazole-fused pyridazine 50-58 mdpi.com

Note: Yields are isolated yields. TBHP = tert-butyl hydroperoxide, BPO = benzoyl peroxide. Further details on specific substrates and yields can be found in the cited literature.

Formation of Azo Derivatives

The formation of azo derivatives from pyrazol-5-amines is a significant transformation, leading to compounds with applications in various fields, including materials science and pharmaceuticals. nih.govmdpi.com One of the primary methods to achieve this is through oxidative coupling reactions.

Historically, the oxidation of anilines to form azo compounds has been accomplished using stoichiometric oxidants. acs.org More contemporary methods focus on catalytic systems to minimize waste and improve efficiency. nih.govacs.org For pyrazol-5-amines, protocols have been developed using oxidants like N-bromosuccinimide (NBS), although these can have limitations regarding substrate scope and environmental impact. acs.orgacs.org

A significant advancement is the copper-catalyzed aerobic oxidative dehydrogenative coupling of pyrazol-5-amines. acs.org This methodology provides a direct route to heteroaryl azo compounds. The reaction mechanism is believed to involve the formation of a radical cation intermediate through a single-electron transfer to the copper catalyst, followed by coupling and subsequent oxidation to yield the final azo product. acs.orgmdpi.com The choice of copper salt, ligand, and solvent is crucial for optimizing the reaction conditions and achieving good yields. acs.org

Another strategy involves a one-stage electrooxidative N-N coupling of aminopyrazoles. mdpi.com This method is carried out in an alkaline medium and utilizes the in-situ generation of a nickel oxyhydroxide species on a nickel anode, which then oxidizes the aminopyrazole to the corresponding azopyrazole. mdpi.com

These modern synthetic strategies provide access to a wide array of both symmetrical and unsymmetrical heteroaryl azo compounds derived from pyrazol-5-amines, opening avenues for the development of novel functional materials and biologically active molecules. nih.govmdpi.com

Cross-Coupling Methodologies

Sonogashira Cross-Coupling with Halogenated Pyrazoles

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. mdpi.com This methodology has been successfully applied to halogenated pyrazoles, including bromo- and iodo-pyrazoles, to introduce alkynyl moieties onto the pyrazole core. nih.govacs.orgresearchgate.netarkat-usa.org

Halogenated pyrazoles, particularly iodo-pyrazoles, are excellent substrates for Sonogashira coupling due to the high reactivity of the carbon-iodine bond. arkat-usa.org The reaction typically proceeds under mild conditions, employing a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and a base, commonly an amine such as triethylamine (Et₃N), in a suitable solvent like DMF or THF. mdpi.comresearchgate.net

The regioselectivity of the Sonogashira coupling on polyhalogenated pyrazoles can often be controlled. For instance, in 5-chloro-4-iodopyrazoles, the coupling with phenylacetylene (B144264) occurs selectively at the more reactive C4-position, leaving the chloro substituent intact for further functionalization. researchgate.net Protection of the pyrazole nitrogen, for example with an ethoxyethyl (EtOEt) group, is often necessary to prevent interference with the catalytic cycle and to improve yields. arkat-usa.org

The resulting alkynylpyrazoles are valuable synthetic intermediates. For example, iodo-substituted azopyrroles, synthesized from the oxidative dehydrogenative coupling of pyrazol-5-amines, can undergo Sonogashira coupling with various terminal alkynes to generate novel azo compounds with extended conjugation. nih.govacs.orgacs.org This highlights the synthetic utility of combining different methodologies to build complex molecular architectures based on the pyrazole scaffold.

Table 2: Sonogashira Cross-Coupling of Halogenated Pyrazoles

Entry Halogenated Pyrazole Alkyne Catalyst System Base Product Yield (%) Reference
1 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N 5-Chloro-1,3-dimethyl-4-(phenylethynyl)-1H-pyrazole Good researchgate.net
2 Iodo-substituted azopyrrole Various terminal alkynes Pd catalyst, Cu(I) cocatalyst Et₃N Alkynyl-substituted azo compound - nih.gov, acs.org
3 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives Phenylacetylene Pd(PPh₃)₄, CuI Et₃N 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives High arkat-usa.org

Note: Yields are reported as "good" or "high" in the source material. Specific yields can be found in the cited literature.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Negishi)

Beyond the Sonogashira reaction, other metal-catalyzed cross-coupling methodologies, such as the Heck, Suzuki, and Negishi reactions, are instrumental in the functionalization of halogenated pyrazoles, including this compound and its analogs. scielo.org.mx

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is widely used for creating C-C bonds. nih.gov This reaction has been successfully applied to bromopyrazoles for the synthesis of aryl-substituted pyrazoles. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, a base such as potassium phosphate (B84403) (K₃PO₄), and a suitable solvent system. nih.gov The development of specialized ligands like SPhos and XPhos has been crucial for achieving high yields, particularly with unprotected nitrogen-rich heterocycles like pyrazoles. nih.gov One-pot procedures combining Miyaura borylation and Suzuki coupling have been developed for efficient drug synthesis, showcasing the industrial relevance of this reaction. medium.com

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction has been used to synthesize vinyl-substituted pyrazoles from bromopyrazoles. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org For less reactive substrates like aryl bromides, challenges such as dehalogenation can occur, but these can often be mitigated by the addition of phase-transfer catalysts or by using techniques like mechanochemical ball milling. nih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C(sp²)-C(sp³) bonds and has been applied to the synthesis of complex molecules containing pyrazole moieties. nih.gov The versatility of the Negishi coupling allows for the introduction of a wide range of alkyl, aryl, and other organic fragments onto the pyrazole ring. wikipedia.orgorganic-chemistry.org Recent advancements have focused on developing more active catalysts and utilizing techniques like continuous flow chemistry to improve reaction efficiency and reproducibility. nih.gov

These cross-coupling reactions significantly expand the synthetic chemist's toolbox for modifying the pyrazole scaffold, enabling the construction of diverse and complex molecules from halogenated precursors. scielo.org.mx

Ring Annulation and Fused Heterocycle Formation

Synthesis of Pyrazoloazines (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, from aminopyrazole precursors represents a cornerstone in medicinal chemistry due to the significant biological activities exhibited by these scaffolds. rsc.orgmdpi.com

Pyrazolo[3,4-b]pyridines are commonly synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.commdpi.com A widely employed strategy is the Friedländer annulation, where a 5-aminopyrazole reacts with a β-ketoaldehyde or a related 1,3-bielectrophilic species. mdpi.com Multicomponent reactions (MCRs) involving 5-aminopyrazoles, an aldehyde, and an active methylene (B1212753) compound also provide a convergent and efficient route to highly substituted pyrazolo[3,4-b]pyridines. mdpi.com The Gould-Jacobs reaction, which utilizes derivatives of diethyl 2-(ethoxymethylene)malonate, is another classic method to construct the pyridine (B92270) ring fused to the pyrazole core. mdpi.com These methods allow for the introduction of a variety of substituents on the newly formed pyridine ring, enabling the fine-tuning of the molecule's properties. mdpi.commdpi.comrsc.org

Pyrazolo[1,5-a]pyrimidines are another important class of pyrazoloazines, often targeted as kinase inhibitors in cancer therapy. rsc.orgnih.gov A common synthetic approach involves the condensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole with a 1,3-dielectrophilic three-carbon unit. mdpi.comresearchgate.net For example, the reaction of 3-amino-4-bromopyrazole (B16357) with substituted acroleins or iminium salts can yield 3-bromopyrazolo[1,5-a]pyrimidines. google.com These halogenated intermediates are then amenable to further functionalization via cross-coupling reactions. mdpi.comgoogle.com Microwave-assisted synthesis has been shown to be an efficient method for accelerating these condensation reactions and for carrying out subsequent modifications, such as copper-catalyzed C-N bond formation to introduce diverse amine substituents. mdpi.com The resulting pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent inhibitory activity against various protein kinases. rsc.org

Table 3: Synthesis of Fused Pyrazoloazines

Fused System Precursor Reagent(s) Key Reaction Type Reference
Pyrazolo[3,4-b]pyridines 5-Aminopyrazoles 1,3-Dicarbonyl compounds, Aldehydes, Active methylene compounds Condensation, Multicomponent reaction mdpi.com, mdpi.com
Pyrazolo[1,5-a]pyrimidines 3-Amino-4-bromopyrazole Substituted acroleins, Iminium salts Condensation google.com
Pyrazolo[1,5-a]pyrimidines 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Various amines Copper-catalyzed C-N coupling mdpi.com

Reactions with Alpha, Beta-Unsaturated Carbonyl Compounds

The reaction of pyrazol-5-amines with α,β-unsaturated carbonyl compounds provides a versatile route to various fused heterocyclic systems. These reactions often proceed through a Michael-type addition followed by an intramolecular cyclization.

For instance, the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with α,β-unsaturated ketones has been shown to produce pyrazolo[3,4-b]pyridines, indeno[1,2-b]pyrazolo[4,3-e]pyridines, and benzo[h]pyrazolo[3,4-b]quinolines under mild conditions in either aqueous or acetonitrile (B52724) media. researchgate.net This method is noted for its simple operation and high yields. researchgate.net Similarly, 3-methyl-1-phenyl-1H-pyrazol-5-amine reacts with α,β-unsaturated ketones in an ionic liquid without a catalyst to form 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

A study by Corradi et al. demonstrated the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds containing a β-hydrogen under microwave irradiation and solvent-free conditions. mdpi.com This reaction was successfully applied to various ketones, including trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone, affording the corresponding pyrazoles in high yields. mdpi.com

The reaction of 5-amino-1H-pyrazoles with 3-benzoyl-2-methyl-4H-chromen-4-one, an α,β-unsaturated carbonyl system, in a solvent-free environment leads to 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines. researchgate.net This transformation occurs through a regioselective intramolecular opening of the γ-pyrone ring via a Michael-type addition, followed by cyclization. researchgate.net

In a related reaction, 3-dimethylamino-1-(3-thienyl)-2-propen-1-one condenses with 3-amino-4-bromopyrazole in refluxing glacial acetic acid to yield 3-bromo-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine. prepchem.com

Table 1: Reactions of Pyrazol-5-amines with α,β-Unsaturated Carbonyl Compounds

Pyrazole Reactantα,β-Unsaturated Carbonyl ReactantCatalyst/SolventProductReference
3-amino-1-phenyl-1H-pyrazol-5(4H)-oneVarious α,β-unsaturated ketonesAqueous or acetonitrile mediumPyrazolo[3,4-b]pyridines, Indeno[1,2-b]pyrazolo[4,3-e]pyridines, Benzo[h]pyrazolo[3,4-b]quinolines researchgate.net
3-methyl-1-phenyl-1H-pyrazol-5-amineVarious α,β-unsaturated ketonesIonic liquid1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines researchgate.net
Tosylhydrazonestrans-4-phenyl-3-buten-2-one, β-ionone, trans-chalconeMicrowave, solvent-free3,5-disubstituted-1H-pyrazoles mdpi.com
5-amino-1H-pyrazoles3-benzoyl-2-methyl-4H-chromen-4-oneSolvent-free6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines researchgate.net
3-amino-4-bromopyrazole3-dimethylamino-1-(3-thienyl)-2-propen-1-oneGlacial acetic acid, reflux3-bromo-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine prepchem.com

Domino and One-Pot Reaction Sequences

Domino and one-pot reactions involving pyrazol-5-amines are highly efficient methods for the synthesis of complex heterocyclic structures from simple starting materials. These reactions increase molecular complexity through a cascade of bond-forming events in a single operation.

A notable example is the multicomponent domino reaction of arylglyoxals with pyrazol-5-amines, which provides selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. nih.govacs.org For instance, a double [3 + 2 + 1] heteroannulation leads to dipyrazolo-fused 1,7-naphthyridines, while a [3 + 3 + 1 + 1] cyclization yields dipyrazolo-fused 1,3-diazocanes. nih.govacs.org The reaction outcome can be controlled by modifying the substituents on the pyrazole ring. nih.gov

The three-component reaction of 3-methyl-1-aryl-1H-pyrazol-5-amines, 1,3-dicarbonyl compounds, and aromatic aldehydes, catalyzed by L-proline in ethanol (B145695), affords novel 3-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridines. researchgate.net This domino transformation involves the formation of two C-C bonds and one C-N bond. researchgate.net

Furthermore, the domino reaction of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) results in the regioselective formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua

A catalyst-free, one-pot, four-component domino reaction has been developed for the synthesis of 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net This process involves the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water, proceeding through an in situ generated pyrazolone (B3327878) intermediate. researchgate.net

The reaction of 5-amino-3-methylpyrazole with aromatic aldehydes and malononitrile (B47326) in refluxing ethanol provides a catalyst-free, one-pot synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: Domino and One-Pot Reactions Involving Pyrazol-5-amines

Pyrazole ReactantOther ReactantsCatalyst/SolventProductReference
Pyrazol-5-aminesArylglyoxalsVariesPyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, Pyrroles nih.govacs.org
3-methyl-1-aryl-1H-pyrazol-5-amines1,3-dicarbonyl compounds, Aromatic aldehydesL-proline, Ethanol3-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridines researchgate.net
3-methyl-5-aminopyrazole1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes, 2,2-dimethyl-1,3-dioxane-4,6-dioneNot specifiedPyrazolo[3,4-b]pyridone systems nuph.edu.ua
Hydrazines (in situ pyrazolone formation)Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrateWater1H-furo[2,3-c]pyrazole-4-amines researchgate.net
5-amino-3-methylpyrazoleAromatic aldehydes, MalononitrileEthanol, refluxPyrazolo[1,5-a]pyrimidines researchgate.net

Spectroscopic and Analytical Characterization of 1 Bromo 1h Pyrazol 5 Amine and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-bromo-1H-pyrazol-5-amine, ¹H, ¹³C, and ¹⁵N NMR, complemented by 2D techniques, offer a complete picture of its molecular framework. While complete spectral data for this compound is not extensively published, analysis of its isomers and analogs provides a robust framework for its characterization.

In the ¹H NMR spectrum of aminopyrazoles, the chemical shifts of the ring protons are influenced by the positions of the substituents. For a compound like this compound, one would expect to see signals for the two protons on the pyrazole (B372694) ring and the protons of the amine group.

The protons of the -NH₂ group typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The pyrazole ring protons, H-3 and H-4, would appear as doublets due to mutual coupling.

For comparison, the related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows phenyl proton signals in the range of δ 7.11-7.62 ppm. rsc.org In another analog, 3-Bromoaniline , the aromatic protons appear between δ 6.57-7.01 ppm, and the amino protons (-NH₂) show a broad singlet at δ 3.67 ppm. rsc.org The ¹H NMR spectrum of the parent compound, Pyrazole , shows signals for H-3/H-5 at δ 7.74 ppm and H-4 at δ 6.10 ppm in CCl₄. chemicalbook.com

Based on these analogs, the expected ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ would feature distinct signals for the pyrazole ring protons and the amine protons.

Table 1: Representative ¹H NMR Data for Aminopyrazole Analogs

Compound Proton Chemical Shift (δ, ppm) Multiplicity J (Hz) Solvent
3-Bromoaniline rsc.org Aromatic H 6.57-7.01 m - CDCl₃
NH₂ 3.67 br s - CDCl₃
Pyrazole chemicalbook.com H-3, H-5 7.74 d 2.1 CCl₄
H-4 6.10 t 2.1 CCl₄
NH 13.60 br s - CCl₄
5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org NH₂ 6.73 s - DMSO-d₆
Aromatic H 7.19-7.49 m - DMSO-d₆

This table is interactive. Click on the headers to sort the data.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are expected for the pyrazole ring carbons. The carbon atom attached to the bromine (C-1) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-5) and the remaining carbon (C-4 or C-3) will also have characteristic chemical shifts.

Proton-decoupled ¹³C NMR spectra of pyrazole derivatives show distinct signals for each unique carbon atom. bhu.ac.in For instance, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile , the pyrazole carbon signals appear at δ 153.12 (C-5), 144.40 (C-3), and 112.79 (C-4) ppm in CDCl₃. rsc.org The chemical shifts are sensitive to the electronic effects of the substituents on the ring. cdnsciencepub.com

Table 2: Representative ¹³C NMR Data for Aminopyrazole Analogs

Compound Carbon Atom Chemical Shift (δ, ppm) Solvent
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile rsc.org C-5 (C-NH₂) 153.12 CDCl₃
C-3 144.40 CDCl₃
C-4 112.79 CDCl₃
5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile rsc.org C-5 (C-NH₂) 153.17 DMSO-d₆
C-3 150.94 DMSO-d₆

This table is interactive. Click on the headers to sort the data.

¹⁵N NMR spectroscopy is a valuable technique for studying nitrogen-containing heterocyclic compounds, providing direct information about the electronic environment of the nitrogen atoms. nih.gov In this compound, three nitrogen signals would be expected: one for the amino group (-NH₂) and two for the pyrazole ring nitrogens (N-1 and N-2).

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show a cross-peak between the signals of the H-3 and H-4 protons of the pyrazole ring, confirming their scalar coupling and proximity in the spin system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would reveal correlations from the amine protons to the C-5 and C-4 carbons. Similarly, the pyrazole ring protons would show correlations to neighboring carbons, helping to definitively assign the C-3, C-4, and C-5 signals in the ¹³C NMR spectrum. For example, H-4 would show correlations to C-3 and C-5. These correlations are invaluable for distinguishing between different isomers. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by specific vibrational bands corresponding to the N-H, C-H, C=N, C=C, and C-Br bonds.

For various 5-aminopyrazole derivatives, characteristic absorption bands are observed. nih.gov The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. rsc.org The stretching of the pyrazole ring C=C and C=N bonds usually results in absorptions in the 1500-1650 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.

For example, the FTIR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows N-H stretching bands at 3447 and 3346 cm⁻¹, and a C=N stretching band at 1632 cm⁻¹. rsc.org The IR spectrum of 1-phenyl-3-methyl-5-aminopyrazole also shows characteristic bands for the amino and pyrazole functionalities. nist.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₃H₄BrN₃), the calculated monoisotopic mass is approximately 160.959 Da. nih.gov Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. Predicted collision cross-section (CCS) data for the isomer 3-bromo-1H-pyrazol-5-amine suggests values of 122.6 Ų for the [M+H]⁺ adduct (m/z 161.96614) and 135.4 Ų for the [M+Na]⁺ adduct (m/z 183.94808). uni.lu Similar values would be expected for this compound. The fragmentation pattern in the mass spectrum would involve the loss of bromine, the amino group, or cleavage of the pyrazole ring, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like aminopyrazoles. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.

For aminopyrazole derivatives, ESI-MS is instrumental in confirming the molecular mass and assessing purity. The fragmentation patterns, although generally mild, can offer valuable structural insights. The fragmentation of fused nitrogen-containing ring systems under ESI-MS conditions often involves characteristic cross-ring cleavages. nih.gov For instance, in related heterocyclic systems, the loss of small neutral molecules such as aniline (B41778) or CO has been observed. nih.gov In the analysis of substituted pyrazoles, the fragmentation pathways are influenced by the nature and position of the substituents.

Table 1: Representative ESI-MS Data for a Structural Analog of this compound

CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)
3-Bromo-1-methyl-1H-pyrazol-5-amineC₄H₆BrN₃175.98Data not available

Note: This table is illustrative and based on expected outcomes for a closely related structural analog.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with the same nominal mass. This technique is crucial for the unambiguous identification of newly synthesized compounds like this compound. HRMS, often coupled with ESI, can confirm the molecular formula of a compound with a high degree of confidence.

For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. HRMS can resolve these isotopic peaks, further confirming the presence of bromine in the molecule. In the study of various pyrazole derivatives, HRMS has been used to confirm the elemental composition of the synthesized products. mdpi.com For example, the HRMS-ESI data for 5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole (C₁₆H₁₅N₂O) showed a calculated [M+H]⁺ of 251.1179 and a found value of 251.1173, confirming its molecular formula. orientjchem.org

Table 2: Illustrative HRMS Data for a Brominated Pyrazole Derivative

CompoundMolecular FormulaCalculated Mass ([M+H]⁺)Measured Mass ([M+H]⁺)
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylateC₁₅H₁₁BrN₂O₃347.0035Data not available

Note: This table demonstrates the type of data obtained from HRMS analysis of a related brominated pyrazole.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This hyphenated technique is widely used in pharmaceutical analysis for compound identification, purity determination, and quantitative analysis. nih.govresearchgate.netresearchgate.net For a sample containing this compound, LC would first separate the target compound from any impurities or starting materials, and the MS detector would then provide mass information for each separated component.

The choice of chromatographic conditions, such as the stationary phase and mobile phase composition, is critical for achieving good separation of pyrazole isomers and related compounds. nih.gov In the analysis of 5-amino pyrazole derivatives, LC-MS has been used to characterize the synthesized compounds and confirm their molecular weights. nih.gov For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were characterized by LC/MS, among other techniques. nih.gov

Table 3: Representative LC-MS Parameters for Analysis of Pyrazole Derivatives

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Note: This table provides typical LC-MS conditions used for the analysis of pyrazole compounds.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.comspast.org This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsion angles. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

The crystal structures of numerous pyrazole derivatives have been determined using this technique, revealing important details about their molecular conformation and intermolecular interactions. nih.govmdpi.comspast.org For example, the crystal structure of 5-amino-1-phenyl-1H-pyrazole was determined to be monoclinic with the space group C2/c. researchgate.net In another study, the crystal structures of pyrazole-pyrazoline hybrid derivatives were elucidated, confirming their molecular connectivity and stereochemistry. nih.gov Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures provides valuable insights into the expected geometry. The crystal structure of 4-bromo-1H-pyrazole has been reported, providing a reference for a closely related halogenated pyrazole. mdpi.com

Analysis of Crystallographic Data (Bond Lengths, Bond Angles, Torsion Angles)

The analysis of crystallographic data provides a wealth of information about the geometric parameters of a molecule. Bond lengths and angles within the pyrazole ring are characteristic of its aromatic nature. For instance, in the crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the pyrazole ring was found to be planar. mdpi.com

In substituted pyrazoles, the bond lengths and angles can be influenced by the electronic nature of the substituents. The C-Br bond length in brominated aromatic systems is typically in the range of 1.85-1.90 Å. The C-N and N-N bond lengths within the pyrazole ring are also of interest, providing insight into the degree of electron delocalization. The torsion angles describe the conformation of the molecule, particularly the orientation of substituents relative to the pyrazole ring. In many reported pyrazole structures, phenyl substituents are often twisted with respect to the pyrazole ring plane. researchgate.net

Table 4: Representative Bond Lengths and Angles for Substituted Pyrazole Derivatives

Bond/AngleTypical Value (Å or °)
C-Br1.85 - 1.90
N-N (pyrazole ring)~1.35
C-N (pyrazole ring)~1.33 - 1.38
C-C (pyrazole ring)~1.38 - 1.42
C-N-N (angle)~104 - 112
N-N-C (angle)~104 - 112
N-C-C (angle)~106 - 110

Note: These values are generalized from various substituted pyrazole structures and serve as expected ranges. researchgate.netmdpi.com

Thermal Analytical Techniques: Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) for Structural Elucidation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase transitions of a material. azom.comnih.govperkinelmer.com.ar TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and decomposition.

The thermal behavior of pyrazole derivatives has been investigated using TGA-DSC. For example, the thermal stability of novel heterocyclic-based emissive materials containing pyrazoline units was determined, with decomposition temperatures observed in the range of 257-292 °C. researchgate.net The decomposition of brominated compounds can sometimes proceed via the loss of HBr or bromine radicals. cetjournal.it The thermal decomposition of brominated butyl rubber, for instance, shows a rapid weight loss in the temperature range of 334.0–389.3 °C. mdpi.com

For this compound, a TGA-DSC analysis would be expected to show a melting endotherm in the DSC curve, followed by a decomposition profile in the TGA curve at higher temperatures. The decomposition may occur in one or multiple steps, depending on the fragmentation pathway of the molecule.

Table 5: Illustrative TGA-DSC Data for Pyrazole Derivatives

CompoundMelting Point (°C)Decomposition Onset (°C)
Pyrazoline Derivative I235257
Pyrazoline Derivative II245292
Sample A (crystalline powder)228.37287.2

Note: This table presents data from various pyrazole-containing compounds to illustrate typical thermal behavior. researchgate.netperkinelmer.com.ar

Supramolecular Chemistry and Crystal Engineering of Brominated 1h Pyrazol 5 Amine Derivatives

Analysis of Intermolecular Interactions in Solid-State Structures

The solid-state architecture of 1-bromo-1H-pyrazol-5-amine and its derivatives is governed by a combination of hydrogen bonds, halogen bonds, and aromatic interactions. These non-covalent forces work in concert to create stable, three-dimensional crystalline lattices.

Hydrogen bonds are among the most significant interactions in determining the supramolecular assembly of pyrazole (B372694) derivatives. The this compound molecule contains multiple hydrogen bond donors (the N-H of the pyrazole ring and the -NH2 group) and acceptors (the nitrogen atoms of the pyrazole ring). This allows for the formation of extensive and robust hydrogen-bonding networks.

The N-H group of the pyrazole ring and the amine substituent can act as donors to the pyrazole nitrogen atoms of neighboring molecules, leading to the formation of dimers, chains, or more complex motifs. For instance, in related pyrazole structures, N-H···N hydrogen bonds are a common feature, often leading to the self-association of molecules. nih.govmdpi.com The amine group can also participate in N-H···N or N-H···Br hydrogen bonds, further stabilizing the crystal lattice.

Below is a table illustrating typical geometries for hydrogen bonds observed in pyrazole-containing crystal structures.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Example
N-H···N2.8 - 3.2150 - 180Dimer formation in pyrazole crystals
N-H···O2.7 - 3.1160 - 180Amide-containing pyrazole derivatives
C-H···π3.2 - 3.8120 - 160Phenyl-substituted pyrazoles

This table presents typical data from related pyrazole structures to illustrate potential interactions in this compound.

The bromine atom in this compound is a key player in directing the supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.govrsc.org

In the solid state, the bromine atom can interact with electron-rich sites such as the nitrogen atoms of the pyrazole ring or the amine group of a neighboring molecule (Br···N interactions). Additionally, Br···Br interactions can occur, where the positive σ-hole of one bromine atom interacts with the negative equatorial region of another. nih.gov The strength and directionality of these halogen bonds make them a powerful tool in crystal engineering. mdpi.com

The table below summarizes typical geometric parameters for halogen bonds involving bromine in organic crystals.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Example
C-Br···N2.9 - 3.4~180Brominated pyrazoles with nitrogenous acceptors
C-Br···O3.0 - 3.5~180Brominated heterocycles with carbonyl groups
C-Br···Br3.3 - 3.7Type I: ~180 or ~90, Type II: ~180Dimeric motifs in brominated aromatic compounds

This table presents typical data from related brominated organic compounds to illustrate potential interactions in this compound.

The geometry of π-stacking interactions can be characterized by the inter-planar distance between the aromatic rings and the offset of the ring centroids. These interactions are often influenced by the presence of substituents on the pyrazole ring. Dispersion forces, which are present between all molecules, also play a crucial role in the crystal packing, particularly in the absence of stronger directional interactions. rsc.org

The following table provides typical geometric parameters for π-stacking interactions in aromatic heterocyclic compounds.

Interaction TypeInter-planar Distance (Å)Centroid-to-Centroid Distance (Å)Reference Example
Parallel-displaced3.3 - 3.83.5 - 4.5Stacked pyrazole rings in coordination polymers
T-shaped4.5 - 5.5-Phenyl-substituted pyrazoles

This table presents typical data from related aromatic heterocyclic compounds to illustrate potential interactions in this compound.

Crystal Packing and Molecular Recognition Phenomena

For instance, the formation of hydrogen-bonded dimers or chains can create a template around which other molecules arrange, influenced by weaker interactions like halogen bonds and π-stacking. The specific arrangement of molecules in the crystal lattice, or the crystal packing, can significantly influence the macroscopic properties of the material, such as its melting point, solubility, and even its solid-state reactivity.

Influence of Substituents (including bromine) on Supramolecular Architecture

The nature and position of substituents on the pyrazole ring have a profound impact on the supramolecular architecture. nih.govresearchgate.net The bromine atom, in the case of this compound, not only introduces the possibility of halogen bonding but also influences the electronic properties of the pyrazole ring, which can affect the strength of other interactions like hydrogen bonding and π-stacking. mdpi.com

For example, electron-withdrawing substituents can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds. Conversely, bulky substituents may sterically hinder certain interactions, favoring others and leading to different packing arrangements. nih.govresearchgate.net The ability to tune the supramolecular architecture by changing substituents is a cornerstone of crystal engineering. mdpi.com

Design Principles for Crystal Engineering of Pyrazole Derivatives

The knowledge of intermolecular interactions in pyrazole derivatives allows for the formulation of design principles for the rational construction of crystalline materials with desired properties. Some key principles include:

Hierarchical Assembly: Strong and directional interactions like hydrogen and halogen bonds can be used to form robust primary motifs (e.g., dimers, chains). Weaker interactions can then be used to organize these primary motifs into a three-dimensional structure.

Synthon Approach: The use of reliable and predictable intermolecular interactions, or "supramolecular synthons," can guide the assembly of molecules in the crystal. For pyrazole derivatives, N-H···N hydrogen-bonded dimers are a common and reliable synthon.

Substituent Effects: Judicious choice of substituents can be used to modulate the strength and directionality of intermolecular interactions, thereby controlling the final crystal structure. mdpi.com

Polymorphism Control: Understanding the factors that influence crystal packing can help in controlling polymorphism, which is the ability of a compound to crystallize in multiple forms with different properties.

By applying these principles, it is possible to design and synthesize new pyrazole-based materials with tailored solid-state structures and properties for various applications in fields such as pharmaceuticals and materials science. nih.govnih.govmsesupplies.comwisdomlib.org

Future Research Directions and Unexplored Avenues in 1 Bromo 1h Pyrazol 5 Amine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of halogenated aromatic compounds often involves hazardous reagents and produces significant waste. Future research must prioritize the development of environmentally benign methods for the synthesis of 1-bromo-1H-pyrazol-5-amine and its precursors.

Key areas of focus should include:

Alternative Brominating Agents: Moving beyond the use of toxic and corrosive liquid bromine is a critical goal. nih.govresearchgate.net Research should investigate the use of solid, safer, and more selective brominating agents. A comparative analysis of potential green brominating agents is presented in Table 1. The ideal reagent would offer high regioselectivity, produce minimal waste, and operate under mild conditions. acs.orgresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Inspired by general green approaches to pyrazole (B372694) synthesis, future work could explore catalyst-free and solvent-free conditions, potentially using techniques like microwave irradiation or mechanochemistry (grinding). rsc.org These methods often lead to shorter reaction times, higher yields, and a significantly reduced environmental footprint.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis. nih.gov Developing a flow-based synthesis for this compound could mitigate the hazards associated with handling brominating agents by generating them in situ and immediately consuming them, minimizing operator exposure and the risk of runaway reactions. nih.gov

Table 1: Comparison of Potential Green Brominating Agents

Brominating AgentAdvantagesPotential ChallengesKey Research Goal
N-Bromosuccinimide (NBS)Solid, easier to handle than Br₂, good selectivity for activated rings.Stoichiometric byproduct (succinimide), can be light-sensitive.Develop catalytic systems to use NBS in substoichiometric amounts.
Potassium Bromide (KBr) / OxidantInexpensive, stable bromine source; oxidant (e.g., Oxone, H₂O₂) is green. nih.govRequires careful control of pH and stoichiometry to control reactivity.Optimize reaction conditions for selective monobromination of the pyrazole core.
Bromide/Bromate Couple (e.g., NaBr/NaBrO₃)Generates reactive bromine species in situ in aqueous media. acs.orgresearchgate.netRequires acidic conditions for activation.Adapt the method for acid-sensitive pyrazole precursors.
Tetrabutylammonium Tribromide (TBATB)Solid, stable, and delivers bromine in a controlled manner. researchgate.netGenerates stoichiometric ammonium bromide waste.Investigate recycling of the tetrabutylammonium cation.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound—possessing both an electrophilic site (the C-Br bond) and nucleophilic sites (the amino group and ring nitrogens)—makes it a rich platform for exploring novel chemical transformations.

Future avenues for investigation include:

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). acs.org These reactions would allow for the introduction of a wide array of carbon- and heteroatom-based substituents at the 1-position, leading to complex and diverse molecular architectures. A key research challenge will be to achieve selective coupling at the C-Br bond without undesired reactions at the amino group.

Derivatization of the Amino Group: The 5-amino group is a key site for functionalization. Research should explore its reactivity in forming amides, sulfonamides, ureas, and thioureas, which are common pharmacophores. Furthermore, its potential to act as a nucleophile in condensation reactions with carbonyl compounds could lead to the synthesis of novel pyrazolo-fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. nih.gov

Cycloaddition Reactions: Pyrazoles can participate as dipolarophiles in [3+2] cycloaddition reactions. nih.govbeilstein-journals.orgresearchgate.net Future studies could investigate the potential of this compound and its derivatives to react with various 1,3-dipoles, such as nitrile imines or diazo compounds, to construct novel, densely functionalized polycyclic systems. rsc.orgnih.gov The electronic influence of the bromo and amino groups on the reactivity and regioselectivity of these cycloadditions remains an unexplored area. thieme-connect.com

Advanced Structural Characterization of Complex Derivatives

As increasingly complex molecules are synthesized from this compound, unambiguous structural characterization will become paramount. While standard techniques like ¹H and ¹³C NMR are routine, future research will necessitate the use of more advanced analytical methods.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be indispensable for confirming connectivity and assigning signals in complex derivatives, especially when dealing with regioisomers resulting from substitution reactions. ipb.ptresearchgate.net For instance, in a Suzuki coupling product, an HMBC experiment could definitively confirm the new C-C bond by showing a correlation between protons on the newly introduced aryl ring and the carbon atom at the 1-position of the pyrazole ring.

Single-Crystal X-ray Diffraction: This technique provides the definitive, three-dimensional structure of a molecule in the solid state. spast.org For novel derivatives of this compound, obtaining crystal structures will be crucial for confirming absolute and relative stereochemistry, resolving any ambiguity in regiochemistry, and understanding intermolecular interactions like hydrogen bonding that govern crystal packing. researchgate.netnih.govresearchgate.netmdpi.com

Solid-State NMR (ssNMR): For materials that are difficult to crystallize or are amorphous, ssNMR can provide valuable structural information. researchgate.net This could be particularly relevant for polymeric materials or coordination complexes derived from this compound.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. rsc.org Future work on this compound should leverage this integration to gain deeper mechanistic insights and to predict molecular properties. purdue.eduresearchgate.net

Key synergistic activities include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies for competing transition states, and rationalize observed product distributions (e.g., regioselectivity in electrophilic substitution or cycloaddition reactions). mdpi.comnih.gov This understanding can guide the optimization of reaction conditions to favor a desired outcome.

Prediction of Spectroscopic Data: Computational methods can predict NMR chemical shifts, which can be compared with experimental data to aid in structure elucidation. researchgate.netjocpr.comgithub.io This is especially useful for distinguishing between isomers where experimental spectra may be ambiguous. mdpi.com

Exploring Molecular Properties: Computational tools can calculate key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and dipole moments. researchgate.neteurjchem.comresearchgate.net These properties provide insight into the molecule's reactivity, stability, and potential for intermolecular interactions, which can help in designing molecules for specific applications in materials science or as ligands for biological targets. nih.govacs.org

Table 2: Application of Computational Methods in this compound Research

Computational MethodApplication AreaResearch Question Addressed
Density Functional Theory (DFT)Reaction MechanismWhat is the lowest energy pathway for a given transformation? Why is one regioisomer formed over another?
Time-Dependent DFT (TD-DFT)Electronic PropertiesWhat are the predicted UV-Vis absorption spectra of new derivatives?
Gauge-Including Atomic Orbital (GIAO) NMR CalculationsStructural ElucidationWhich proposed structure's predicted ¹H and ¹³C NMR shifts best match the experimental data? researchgate.net
Molecular DockingMedicinal ChemistryHow might a derivative bind to a specific protein target? What are the key binding interactions? nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Bonding AnalysisWhat is the nature of the intermolecular hydrogen bonds observed in the crystal structure?

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using pyrazole precursors and brominating agents. For example, bromination of 1H-pyrazol-5-amine derivatives with N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (0–25°C) is a standard approach. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize side products. Purity is enhanced via column chromatography or recrystallization .
  • Key Data : Typical yields range from 60–85%, with purity >97% achievable via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13C^{13}\text{C} NMR identify substitution patterns (e.g., bromine at position 1 and amine at position 5). The deshielding effect of bromine causes distinct downfield shifts (~7.5–8.5 ppm for adjacent protons) .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding. SHELX software is widely used for refinement, though challenges arise in resolving disordered bromine atoms .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C3H5BrN3\text{C}_3\text{H}_5\text{BrN}_3, MW 177.98 g/mol) .

Q. What are the primary chemical reactions involving the bromine substituent in this compound?

  • Methodology : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with NaN3_3 in DMSO yields 1-azido derivatives, useful in click chemistry. Catalytic systems (e.g., CuI) enhance reaction rates .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

  • Methodology : Regioselectivity depends on electronic and steric factors. For C–H activation, Rh(III) catalysts (e.g., [Cp*RhCl2_2]2_2) paired with oxidizing agents (AgOAc) direct amination to specific positions. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .
  • Data Contradictions : Some studies report competing pathways under identical conditions, suggesting solvent polarity (e.g., DCE vs. MeCN) critically influences selectivity .

Q. What challenges arise in resolving the crystal structure of brominated pyrazole derivatives, and how are they addressed?

  • Methodology : Bromine’s high electron density often causes crystal disorder. Strategies include:

  • Low-temperature XRD : Reduces thermal motion artifacts.
  • TWINABS in SHELXL : Corrects for twinning in datasets.
  • Hydrogen Bond Analysis : Identifies stabilizing interactions (e.g., N–H⋯N) to improve refinement .
    • Example : A study of 4-bromo-1-methyl-1H-pyrazol-3-amine required 10% disorder modeling for bromine positions .

Q. How does the bromine substituent influence the thermal stability and energetic properties of pyrazole-based compounds?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (TdT_d). Bromine increases density (up to 2.2 g/cm3^3) and detonation velocity (via EXPLO5 simulations). For example, salts of brominated pyrazoles exhibit Td>200CT_d > 200^\circ \text{C} and detonation pressures ~30 GPa, comparable to HMX .

Q. What catalytic systems improve efficiency in C–H amination of brominated pyrazoles?

  • Methodology : Rh(III)-catalyzed systems (e.g., [Cp*RhCl2_2]2_2) with benzoate-directed amination achieve turnover numbers (TON) >100. Secondary amines (e.g., morpholine) require lower catalyst loading (2 mol%) vs. primary amines (5 mol%) .
  • Limitations : Competing protodebromination occurs in strongly acidic conditions, necessitating pH control (pH 6–7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.